molecular formula C19H28O2 B086336 2alpha-Methyl-19-nortestosterone CAS No. 1092-04-2

2alpha-Methyl-19-nortestosterone

Katalognummer B086336
CAS-Nummer: 1092-04-2
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: KJERLNHLVKUCEM-VMBOHXENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2alpha-Methyl-19-nortestosterone (MENT) is a synthetic androgen that has been extensively studied for its potential use in various scientific research applications. MENT is a derivative of nandrolone, which is a commonly used anabolic steroid. However, MENT has been found to have unique properties that make it a promising candidate for research in several fields.

Wissenschaftliche Forschungsanwendungen

Contraceptive Development and Hormonal Therapy

2alpha-Methyl-19-nortestosterone, as a derivative of 19-nortestosterone, plays a significant role in the development of contraceptive systems and hormonal therapies. The progestational systems that utilize 19-nortestosterone derivatives, either alone or in combination with small estrogen amounts, are considered close to the ideal contraceptive due to their efficacy and long-acting nature. These systems avoid the oral route of administration, resulting in fewer gastrointestinal and systemic side effects. However, further refinements are needed to address issues such as menstrual abnormalities, hypertension, and lipid alterations before they can be approved for general use (Ginsburg & Moghissi, 1988).

Therapeutic Applications in Endometriosis

Dienogest (DNG), a derivative of 19-nortestosterone, is utilized for treating endometriosis. It has demonstrated clinical efficacy, safety, and tolerability in several trials. However, its use comes with limitations, such as the absence of studies investigating its potential contraceptive effect and its higher cost compared to other progestins and combined oral contraceptives. Future studies are encouraged to compare the efficacy and safety of DNG with other progestins (Bizzarri et al., 2014).

Pharmacokinetic Evaluation in Hormonal Contraception

Desogestrel (DSG), a third-generation 19-nortestosterone derivative progestogen, is present in many oral contraceptive preparations. It is highly suitable for hormonal contraception due to its pharmacokinetics. The molecule is used orally as DSG, while its metabolite, etonogestrel (ETN), is used for parenteral routes like intravaginal and subdermal hormonal contraception. The formulations containing DSG and ETN offer reassuring contraceptive efficacy and tolerability, enabling long-term use. However, the estrogenic component in these formulations may increase contraindications, leading to a preference for safer only-progestin preparations (Grandi, Cagnacci, & Volpe, 2014).

Androgenic Agents in Chronic Renal Failure

19-nortestosterone derivatives are among the androgenic agents used for treating anemia associated with chronic renal failure. These agents, including 17-alpha-alkylated androgens, testosterone esters, and 19-nortestosterone derivatives, stimulate erythropoiesis in patients with chronic renal failure. However, due to the risk of adverse effects, their use should be restricted to patients who are symptomatic or may become symptomatic (Alexander, 1976).

Treatment of Premenstrual Syndrome & Premenstrual Dysphoric Disorder

19-nortestosterone derivatives are relevant in treating premenstrual syndrome (PMS) and premenstrual dysphoric disorder (PMDD). However, evidence suggests limited support for the efficacy of oral contraceptive agents containing progestins derived from 19-nortestosterone in treating these conditions. This is attributed to the combination of estrogen and progestin in these agents, which may induce symptoms similar to PMS, such as water retention and irritability. Nonetheless, a new oral contraceptive pill containing low-dose estrogen and drospirenone (a spironolactone analog) instead of a 19-nortestosterone derivative shows promise in reducing symptoms related to estrogen excess (Rapkin, 2003).

Eigenschaften

CAS-Nummer

1092-04-2

Produktname

2alpha-Methyl-19-nortestosterone

Molekularformel

C19H28O2

Molekulargewicht

288.4 g/mol

IUPAC-Name

(2R,8R,9S,10R,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,13-16,18,21H,3-9H2,1-2H3/t11-,13+,14-,15+,16+,18+,19+/m1/s1

InChI-Schlüssel

KJERLNHLVKUCEM-VMBOHXENSA-N

Isomerische SMILES

C[C@@H]1C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C

SMILES

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C

Kanonische SMILES

CC1CC2C3CCC4(C(C3CCC2=CC1=O)CCC4O)C

Andere CAS-Nummern

1092-04-2

Synonyme

Estr-4-en-3-one, 17.beta.-hydroxy-2.alpha.-methyl-

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2alpha-Methyl-19-nortestosterone
Reactant of Route 2
2alpha-Methyl-19-nortestosterone
Reactant of Route 3
2alpha-Methyl-19-nortestosterone
Reactant of Route 4
2alpha-Methyl-19-nortestosterone
Reactant of Route 5
2alpha-Methyl-19-nortestosterone
Reactant of Route 6
2alpha-Methyl-19-nortestosterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.